molecular formula C9H12ClN3O2 B6180449 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2613387-70-3

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6180449
CAS No.: 2613387-70-3
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl It is a pyrrolidine derivative with a pyrimidine ring attached to the pyrrolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine-3-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
  • 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
  • 1-(pyrimidin-5-yl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to other similar compounds .

Properties

CAS No.

2613387-70-3

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.